REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[N:7]1([CH2:13][CH2:14][CH2:15][C:16]#[N:17])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1.O>CCOCC>[N:7]1([CH2:13][CH2:14][CH2:15][CH2:16][NH2:17])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5|
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Name
|
|
Quantity
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14.8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
N1(CCOCC1)CCCC#N
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
to stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the solution was added dropwise to the reaction mixture
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature overnight
|
Duration
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8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
At the next day the mixture was cooled down to less than 10° C.
|
Type
|
WASH
|
Details
|
the residue was washed with 300 ml ether
|
Type
|
CUSTOM
|
Details
|
The filtrate was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
finally distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
The product fractions were collected at 74-78° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |